3-Vinylbicyclo[4.2.0]octa-1,3,5-triene 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene
Brand Name: Vulcanchem
CAS No.: 99717-87-0
VCID: VC8032898
InChI: InChI=1S/C10H10/c1-2-8-3-4-9-5-6-10(9)7-8/h2-4,7H,1,5-6H2
SMILES: C=CC1=CC2=C(CC2)C=C1
Molecular Formula: C10H10
Molecular Weight: 130.19 g/mol

3-Vinylbicyclo[4.2.0]octa-1,3,5-triene

CAS No.: 99717-87-0

Cat. No.: VC8032898

Molecular Formula: C10H10

Molecular Weight: 130.19 g/mol

* For research use only. Not for human or veterinary use.

3-Vinylbicyclo[4.2.0]octa-1,3,5-triene - 99717-87-0

Specification

CAS No. 99717-87-0
Molecular Formula C10H10
Molecular Weight 130.19 g/mol
IUPAC Name 3-ethenylbicyclo[4.2.0]octa-1(6),2,4-triene
Standard InChI InChI=1S/C10H10/c1-2-8-3-4-9-5-6-10(9)7-8/h2-4,7H,1,5-6H2
Standard InChI Key DTGDMPJDZKDHEP-UHFFFAOYSA-N
SMILES C=CC1=CC2=C(CC2)C=C1
Canonical SMILES C=CC1=CC2=C(CC2)C=C1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a bicyclo[4.2.0]octa-1,3,5-triene skeleton fused with a vinyl group at the 3-position. The bicyclic system consists of a six-membered ring fused to a four-membered ring, creating significant ring strain that enhances reactivity . Key structural parameters include:

PropertyValue
IUPAC Name3-Ethenylbicyclo[4.2.0]octa-1(6),2,4-triene
Molecular FormulaC10H10\text{C}_{10}\text{H}_{10}
Molecular Weight130.19 g/mol
SMILESC=CC1=CC2=C(CC2)C=C1
InChIKeyDTGDMPJDZKDHEP-UHFFFAOYSA-N

The vinyl group (CH2CH2-\text{CH}_2\text{CH}_2) introduces sites for polymerization, while the conjugated triene system enables cycloaddition reactions .

Spectroscopic and Computational Data

While experimental spectral data (NMR, IR) are absent in available sources, computational descriptors such as the InChIKey and SMILES notation suggest a planar bicyclic core with partial aromaticity in the triene system. The Standard InChI string (InChI=1S/C10H10/c1283495610(9)78/h24,7H,1,56H2\text{InChI=1S/C}_{10}\text{H}_{10}/c1-2-8-3-4-9-5-6-10(9)7-8/h2-4,7H,1,5-6H2) confirms the connectivity of the vinyl and bicyclic moieties.

Synthesis and Manufacturing

Synthetic Pathways

The primary route involves a Diels-Alder reaction, where a diene and dienophile undergo [4+2] cycloaddition under catalytic conditions. For example, cyclization of a substituted cyclooctatriene precursor with vinyl monomers at elevated temperatures (>100C>100^\circ\text{C}) yields the product. Alternative methods may include:

  • Ring-closing metathesis of alkenes using Grubbs catalysts.

  • Electrophilic aromatic substitution on preformed bicyclic frameworks.

Industrial suppliers report a purity of ≥98% (HPLC) and production capacities of 100 kg/month, with a market price of $1,200/g for research-grade material .

Optimization Challenges

Key challenges include mitigating ring-opening side reactions and managing exothermicity during cyclization. Suppliers recommend strict temperature control (2–8°C storage) to preserve stability .

Chemical Reactivity and Applications

Polymerization Behavior

The compound exhibits dual functionality as a monomer for thermoplastic and thermosetting polymers:

  • Thermoplastics: Radical-initiated vinyl polymerization yields linear chains with TgT_g values dependent on crosslink density .

  • Thermosets: Heating with dienophiles (e.g., maleic anhydride) generates crosslinked networks via Diels-Alder retro-cycloadditions.

Polymer TypeConditionsApplications
ThermoplasticAIBN initiator, 70°CCoatings, adhesives
Thermoset150°C, no catalystHigh-temperature composites

Functionalization Reactions

  • Oxidation: The triene system undergoes epoxidation with H2O2\text{H}_2\text{O}_2, forming epoxy derivatives for resin formulations.

  • Reduction: Catalytic hydrogenation (H2/Pd\text{H}_2/\text{Pd}) saturates double bonds, yielding bicyclo[4.2.0]octane analogs.

ParameterValue
Purity≥98% (HPLC)
Storage2–8°C, desiccated
Shelf Life24 months
Packaging1 g to 100 g in amber glass vials

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